1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indomethacin and LSD share the indole core structure and exhibit various biological activities.
Oxadiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE is unique due to its combination of indole, oxadiazole, and pyrrole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17FN4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C22H17FN4O2/c23-17-9-7-16(8-10-17)21-24-22(29-25-21)19-6-3-12-26(19)14-20(28)27-13-11-15-4-1-2-5-18(15)27/h1-10,12H,11,13-14H2 |
InChI Key |
GHUCCWIYKGYEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.